molecular formula C14H17FN2O2 B2420372 N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396765-33-5

N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2420372
CAS No.: 1396765-33-5
M. Wt: 264.3
InChI Key: KADSLRNLRWIROD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c15-11-3-1-10(2-4-11)7-16-14(18)17-12-5-6-13(17)9-19-8-12/h1-4,12-13H,5-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADSLRNLRWIROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the fluorobenzyl group, and the final carboxamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or alcohol, while reduction may produce an amine or hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a drug candidate for treating various diseases, depending on its biological activity and pharmacokinetic properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique bicyclic structure and the presence of the fluorobenzyl group. These structural features contribute to its distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Biological Activity

N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, also known by its CAS number 1396765-33-5, is a compound that has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and its interactions with monoamine transporters. This article delves into the compound's biological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17FN2O2C_{14}H_{17}FN_{2}O_{2} . The compound features a bicyclic structure that is characteristic of many psychoactive substances, which often exhibit significant interactions with neurotransmitter systems.

Interaction with Monoamine Transporters

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit varying affinities for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The biological activity of these compounds is often assessed through their ability to inhibit the uptake of neurotransmitters:

  • Dopamine Transporter (DAT) : Studies have shown that certain derivatives can achieve low nanomolar inhibitory constants (K(i)), indicating potent DAT inhibition. For instance, a related compound demonstrated a K(i) of 4.0 nM at DAT .
  • Serotonin Transporter (SERT) : Compounds from this class have been noted for their selectivity towards SERT over DAT, which is crucial for developing antidepressants and anxiolytics.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variations : The presence of different substituents on the aromatic ring or the bicyclic structure can significantly affect binding affinity and selectivity among transporters.
  • Rigidity and Conformation : The rigid bicyclic framework contributes to the stereoselective binding properties observed in these compounds, which may enhance their therapeutic potential by minimizing side effects associated with less selective agents.

Study on 8-Azabicyclo[3.2.1]octane Derivatives

In a notable study published in PubMed, researchers investigated a series of 8-substituted derivatives, including those similar to this compound:

CompoundDAT K(i) (nM)SERT/DAT SelectivityNotes
22e4.01060High SERT selectivity
22g3.91358Highly selective for DAT over NET

These findings suggest that specific modifications can lead to compounds with desirable pharmacological profiles for treating mood disorders and other neuropsychiatric conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(4-fluorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functional group modifications. For example, bicyclic cores like 8-oxa-3-azabicyclo[3.2.1]octane can be prepared by reducing furan derivatives (e.g., 5-hydroxymethyl-2-furfuraldehyde) with Raney nickel, followed by diol tosylation and cyclization with amines like benzylamine. Final deprotection (e.g., hydrogenolysis) yields the target scaffold . Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and GC-MS to confirm molecular weight and structural integrity .

Q. How is the structural configuration of the bicyclo[3.2.1]octane core verified experimentally?

  • Methodological Answer : X-ray crystallography and NOE (Nuclear Overhauser Effect) NMR experiments are critical for resolving stereochemistry. For related analogs, 1H^1H-NMR coupling constants and 2D-COSY spectra help assign axial/equatorial proton orientations in the bicyclic system. Computational methods (e.g., DFT) may supplement empirical data .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Methodological Answer : Target-based assays (e.g., enzyme inhibition, receptor binding) using fluorescence polarization or SPR (Surface Plasmon Resonance) are standard. For example, mTOR inhibition studies involve kinase activity assays with ATP-competitive probes . Cell viability assays (e.g., MTT) in cancer or neuronal cell lines can assess cytotoxicity and therapeutic potential .

Advanced Research Questions

Q. How can synthetic impurities (e.g., acetonitrile adducts) be minimized during large-scale production?

  • Methodological Answer : Strict control of solvent purity is essential. For instance, residual acetonitrile in intermediates can lead to undesired adducts during hydrogenolysis. Ethanol rinsing of equipment and in-process GC monitoring of acetonitrile levels (<0.1%) are recommended. Crystallization in 2-propanol/heptane mixtures improves purity .

Q. What strategies resolve contradictions in SAR studies for substituent effects on biological activity?

  • Methodological Answer : Divergent results may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Systematic variation of substituents (e.g., 4-fluorophenyl vs. dimethoxyphenyl groups) paired with molecular docking can clarify binding modes. For example, replacing the 3-methylthio group with polar moieties may enhance solubility but reduce membrane permeability, necessitating MD simulations to balance pharmacokinetic properties .

Q. How do in vivo pharmacokinetic profiles of this compound compare across rodent and primate models?

  • Methodological Answer : Cross-species studies require LC-MS/MS quantification of plasma and tissue samples. Rodents often show faster clearance due to higher cytochrome P450 activity, while primates better predict human metabolism. Microdosing trials with 14C^{14}C-labeled compound can track metabolite formation .

Q. What analytical techniques differentiate polymorphic forms of the hydrochloride salt?

  • Methodological Answer : Powder X-ray diffraction (PXRD) and DSC (Differential Scanning Calorimetry) identify polymorphs. For hygroscopic forms, dynamic vapor sorption (DVS) studies assess stability. Raman spectroscopy complements PXRD for in situ monitoring during crystallization .

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